2,6-Dibromo-4-tert-butylphenol
Overview
Description
2,6-Dibromo-4-tert-butylphenol is an organic compound with the molecular formula C10H12Br2O. It is a brominated phenol derivative, characterized by the presence of two bromine atoms at the 2 and 6 positions and a tert-butyl group at the 4 position on the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dibromo-4-tert-butylphenol can be synthesized through the bromination of 4-tert-butylphenol. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-tert-butylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding phenol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products include various substituted phenols.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include dehalogenated phenols.
Scientific Research Applications
2,6-Dibromo-4-tert-butylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,6-dibromo-4-tert-butylphenol involves its interaction with various molecular targets. The bromine atoms and the phenolic group play crucial roles in its reactivity. The compound can act as a radical scavenger, inhibiting oxidative processes by donating hydrogen atoms. This mechanism is particularly relevant in its antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-methylphenol
- 2,6-Dibromo-4-chlorophenol
- 2,6-Dibromo-4-fluorophenol
- 2,4,6-Tribromophenol
Uniqueness
2,6-Dibromo-4-tert-butylphenol is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and stability. This structural feature distinguishes it from other brominated phenols and contributes to its specific applications in various fields .
Properties
IUPAC Name |
2,6-dibromo-4-tert-butylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYQECXFRLRRJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291261 | |
Record name | 2,6-Dibromo-4-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98-22-6 | |
Record name | 2,6-Dibromo-4-tert-butylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74538 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dibromo-4-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,6-Dibromo-4-tert-butylphenol act as a ligand in the synthesis of organoantimony compounds?
A1: this compound functions as an aroxide ligand in these reactions. [, ] The phenolic hydrogen is removed, likely by tert-butylhydroperoxide, forming a negatively charged oxygen atom. This oxygen then forms a coordinate bond with the antimony atom, creating an antimony aroxide complex. [] The bulky bromine and tert-butyl substituents on the phenol likely influence the reactivity and stability of the resulting complexes.
Q2: What structural insights were obtained from the crystal structures of the μ-oxo-bis[(aroxy)triarylantimony] complexes containing this compound?
A2: X-ray crystallography of μ-oxo-bis[triphenyl(2,6-dibromo-4-tert-butylphenoxo)аntimony] revealed key structural features: []
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